![molecular formula C9H11ClO B3287488 1-(Chloromethyl)-4-methoxy-2-methylbenzene CAS No. 84658-09-3](/img/structure/B3287488.png)
1-(Chloromethyl)-4-methoxy-2-methylbenzene
Overview
Description
1-(Chloromethyl)-4-methoxy-2-methylbenzene, also known as p-chloromethyl-3-methoxytoluene, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents. It has been used in the synthesis of various compounds and has shown promising results in different scientific studies.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-methoxy-2-methylbenzene is not well understood. However, it is believed that the compound acts as an electrophile and undergoes nucleophilic substitution reactions with various nucleophiles.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1-(Chloromethyl)-4-methoxy-2-methylbenzene. However, some studies have suggested that the compound may have cytotoxic effects on certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Chloromethyl)-4-methoxy-2-methylbenzene in lab experiments is its ease of synthesis. The compound can be synthesized in good yields using various methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(Chloromethyl)-4-methoxy-2-methylbenzene. One of the most significant areas of research is the development of new synthetic methods for the compound, which may lead to the synthesis of new compounds with potential applications in various fields. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
1-(Chloromethyl)-4-methoxy-2-methylbenzene has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances.
properties
IUPAC Name |
1-(chloromethyl)-4-methoxy-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMNBXSAFVAZNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-methoxy-2-methylbenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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